molecular formula C21H34O2 B12089719 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl-

5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl-

Cat. No.: B12089719
M. Wt: 318.5 g/mol
InChI Key: XGTSZQUZTZMJGX-UHFFFAOYSA-N
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Description

5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is a synthetic steroid compound with a molecular formula of C21H34O2. It is known for its structural similarity to naturally occurring androgens and is often studied for its potential biological and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Reduction: The reduction of a 4,5 double bond in a steroid precursor to form the 5alpha configuration.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups at the 1alpha and 17 positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for studying steroid structures and reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Studied for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    17beta-Hydroxy-5alpha-androstan-3-one: A naturally occurring androgen with similar structural features.

    Epiandrosterone: Another steroid hormone with weak androgenic activity.

    3beta-Hydroxy-5alpha-androstan-17-one: A metabolite of testosterone with similar properties.

Uniqueness

5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is unique due to its specific methylation pattern at the 1alpha and 17 positions, which may confer distinct biological activities and stability compared to other similar compounds.

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3

InChI Key

XGTSZQUZTZMJGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C

Origin of Product

United States

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